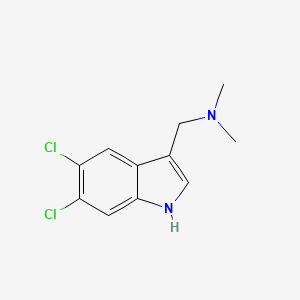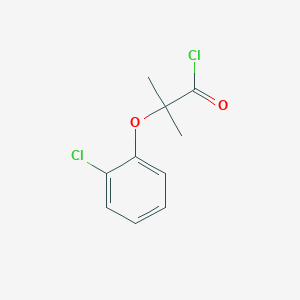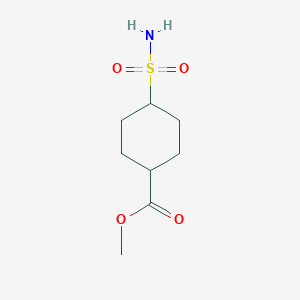
Methyl 4-sulfamoylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-sulfamoylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 2171842-00-3 . It has a molecular weight of 221.28 and is available in powder form . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 221.28 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Environmental Fate and Biodegradation
- Polyfluoroalkyl Chemicals : Research on the environmental fate and biodegradation of polyfluoroalkyl chemicals, which share some structural similarities with sulfonamide-based compounds, highlights the importance of understanding how these substances degrade in the environment and their potential toxicological impacts. The study reviewed microbial degradation pathways, half-lives, and the transformation of precursors to more persistent perfluoroalkyl acids (PFCAs and PFSAs), emphasizing the need for further research on degradation intermediates and products (Liu & Avendaño, 2013).
Chemopreventive Applications
- Sulforaphane from Cruciferous Vegetables : While not directly related to Methyl 4-sulfamoylcyclohexane-1-carboxylate, research on sulforaphane, a compound found in broccoli, cabbage, and cauliflower, shows significant antioxidative, chemopreventive, and antitumor effects against prostate cancers. This research underscores the potential of naturally occurring compounds in cruciferous vegetables for health applications and might inspire investigations into similar applications for sulfonamide derivatives (Ferreira et al., 2019).
Safety and Hazards
The safety information for “Methyl 4-sulfamoylcyclohexane-1-carboxylate” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
methyl 4-sulfamoylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXIQYTUOGTEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)
![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)
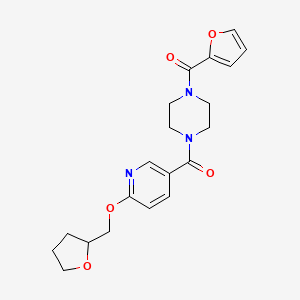
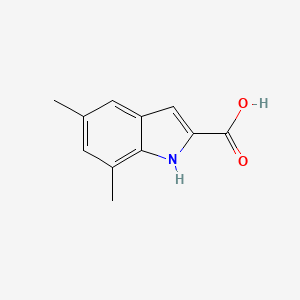
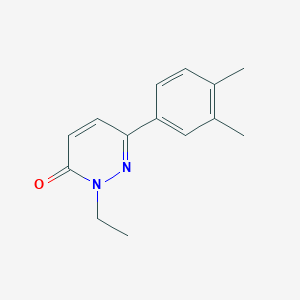

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2806598.png)

![N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2806600.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2806602.png)
